アビラマイシンC

説明

Avilamycin C is a novel antibiotic compound that was first discovered in the bacterium Streptomyces avilamyceticus in 2019. It belongs to a new class of antibiotics called the avilamycins, which have shown promising results in treating a variety of bacterial infections. Avilamycin C is a highly potent and selective inhibitor of bacterial cell wall synthesis, making it an attractive target for the development of new antibiotics.

科学的研究の応用

家禽の成長促進

アビラマイシンCは、家禽の飼育における成長促進飼料添加物として広く使用されています。 鳥類の消化管内のグラム陽性菌の増殖を阻害することにより成長を促進し、栄養分の吸収と全体的な健康状態の向上につながります .

抗生物質合成の強化

研究によると、突然変異誘発と発酵の最適化により、this compoundの産生を大幅に増加させることができます。 これは、この貴重な抗生物質をより効率的に生産するための方法を開発するために重要です .

抗生物質耐性菌との闘い

This compoundは、バンコマイシン耐性エンテロコッカスとペニシリン耐性ストレプトコッカスに対して有効であり、これらの菌は一般的な抗生物質に対して耐性を示すため、臨床現場における大きな脅威となっています .

発酵プロセスの最適化

発酵培地、接種パラメータ、およびサプリメント戦略の最適化により、this compoundの収量を高めることができます。 この研究は、ストレプトマイセスにおける他の二次代謝産物の生産にも影響を与えます .

ストレプトマイセスにおける二次代謝産物の合成

This compoundの生産プロセスは、二次代謝産物の合成に関する知見を提供します。 開発された戦略は、他のストレプトマイセス属に応用することで、さまざまな二次代謝産物の生産量を増やすことができます .

家禽用飼料添加物

成長促進に加えて、飼料添加物としてのthis compoundは、バランスの取れた腸内細菌叢を維持することで、家禽の全体的な健康状態を改善することが示されています。これは、効率的な飼料変換と免疫に不可欠です .

抗生物質産生の遺伝学的研究

This compoundの産生に関与する遺伝子クラスターには、前駆体合成、構造修飾、および調節に関与する遺伝子が含まれています。 これらの遺伝子の研究は、抗生物質生合成経路のより深い理解につながります .

抗生物質生産に対する環境の影響

This compoundに関する研究には、その生産に影響を与える環境要因の研究も含まれています。 これにより、抗生物質製造におけるより持続可能で環境に優しい慣行につながる可能性があります .

作用機序

Target of Action

Avilamycin C primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.

Mode of Action

Avilamycin C inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . It prevents the association of IF2, which inhibits the formation of the mature 70S initiation complex, and the correct positioning of tRNA in the aminoacyl site . This interaction disrupts protein synthesis, leading to bacterial growth inhibition.

Biochemical Pathways

Avilamycin C is involved in the biosynthesis of Avilamycin A, a potent antibiotic against Gram-positive bacteria . An aldo-keto reductase in the avilamycin pathway, AviZ1, catalyzes the redox conversion between Avilamycins A and C . The ratio of these two components produced by AviZ1 depends on the utilization of specific redox cofactors, namely NADH/NAD+ or NADPH/NADP+ .

Pharmacokinetics

The pharmacokinetics of Avilamycin C have been studied in the context of treating Clostridium perfringens infections in swine . The PK parameters of AUC 0–24h, Cmax, and Tmax in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC)ex for bactericidal activity in intestinal content was 36.15 h .

Result of Action

The primary result of Avilamycin C’s action is the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition . This makes it an effective treatment for infections caused by Gram-positive bacteria, such as Clostridium perfringens .

Action Environment

The action of Avilamycin C can be influenced by environmental factors. For instance, the ratio of Avilamycins A and C produced by the aldo-keto reductase AviZ1 depends on the availability of specific redox cofactors This suggests that the cellular redox environment can influence the action of Avilamycin C

生化学分析

Biochemical Properties

Avilamycin C, like other Avilamycins, inhibits protein synthesis . It is thought to bind to the 50S ribosomal subunit, preventing the association of IF2, which inhibits the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action explains the lack of cross-resistance with other antibiotics .

Cellular Effects

In Streptomyces viridochromogenes, the production of Avilamycin C is influenced by glucose, ammonium ions, and phosphate . High concentrations of these substances can lead to a decrease in Avilamycin C biosynthesis . This suggests that Avilamycin C production is tightly regulated and can be influenced by the metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of Avilamycin C involves binding to the 50S ribosomal subunit . This binding prevents the association of IF2, inhibiting the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action differentiates Avilamycin C from other antibiotics .

Temporal Effects in Laboratory Settings

It is known that high concentrations of glucose, ammonium ions, and phosphate can decrease Avilamycin C biosynthesis . This suggests that the production of Avilamycin C may decrease over time in nutrient-rich conditions .

Dosage Effects in Animal Models

Avilamycin C is administered to chickens, turkeys, and pigs orally at a dose of 100 mg/kg feed for 21 days . In rabbits, it is administered orally at a dose of 80 mg/kg feed for 28 days

Metabolic Pathways

It is known that the production of Avilamycin C in Streptomyces viridochromogenes is influenced by glucose, ammonium ions, and phosphate , suggesting that Avilamycin C may be involved in metabolic pathways related to these substances .

Subcellular Localization

Given its mechanism of action, it is likely that Avilamycin C localizes to the ribosomes within the cell , where it can inhibit protein synthesis .

特性

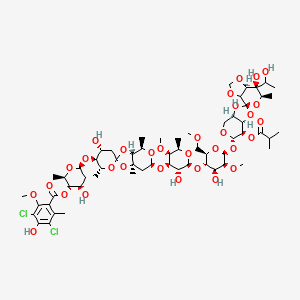

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIFATUAVHHRBC-GYPCSUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H90Cl2O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220080 | |

| Record name | Avilamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-80-0 | |

| Record name | Avilamycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avilamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVILAMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

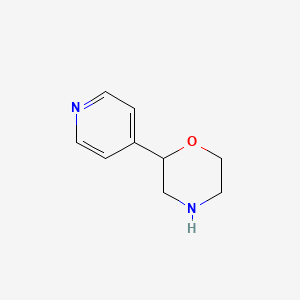

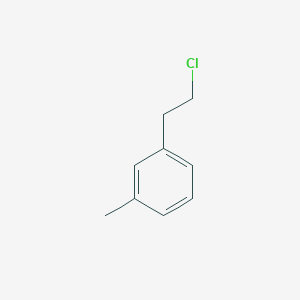

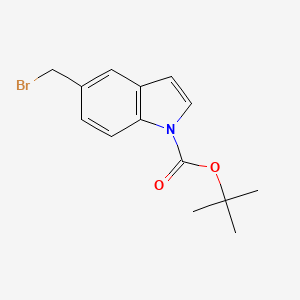

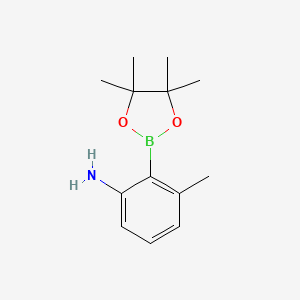

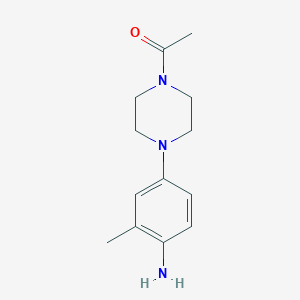

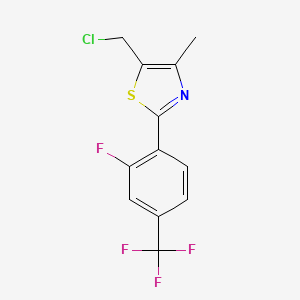

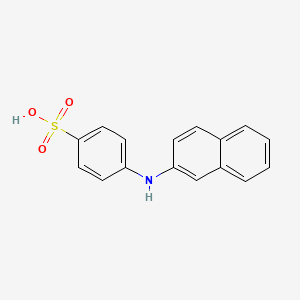

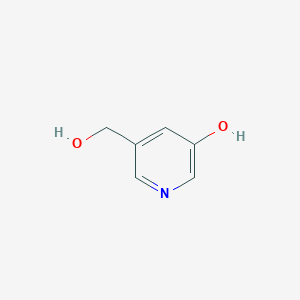

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)